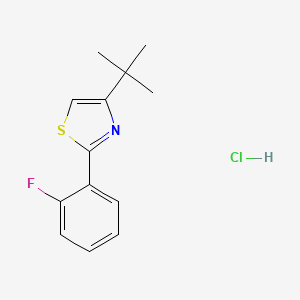

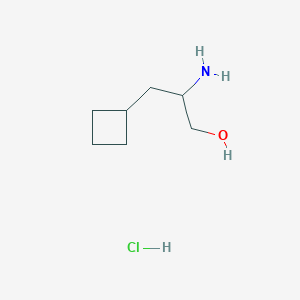

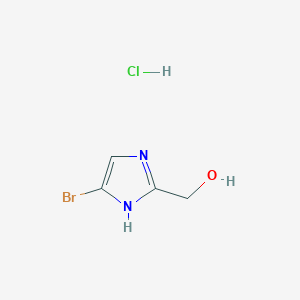

![molecular formula C6H14Cl2N4 B1382544 [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1803608-87-8](/img/structure/B1382544.png)

[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Übersicht

Beschreibung

“[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride” is a chemical compound. It is a derivative of 1H-1,2,3-triazole . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The InChI code for this compound is1S/C6H12N4.2ClH/c1-5(2)10-4-8-6(3-7)9-10;;/h4-5H,3,7H2,1-2H3;2*1H . Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical And Chemical Properties Analysis

The molecular weight of this compound is 213.11 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis Techniques : The compound's synthesis involves 1,3-dipolar cycloaddition reactions, as demonstrated in the preparation of related triazol-4-yl methanamine derivatives. These processes are crucial for obtaining high yields and specific structures (Aouine, El Hallaoui, & Alami, 2014).

Structural Analysis : Advanced techniques like NMR spectroscopy, Elemental Analysis, and Mass Spectrometry are used to establish the structural integrity of these compounds. Such methods provide a comprehensive understanding of the chemical structure and properties of triazole derivatives (Aouine, El Hallaoui, & Alami, 2014).

Antimicrobial and Antifungal Properties

Antimicrobial Activity : Triazole derivatives, closely related to the queried compound, have been found to exhibit significant antimicrobial activities. This makes them potential candidates for drug development in combating various microbial infections (M. Nagamani et al., 2018).

Antifungal Applications : These compounds have shown promising results against pathogenic strains, indicating their potential as effective antifungal agents. The exploration of their antifungal properties is a key area of research (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

Herbicidal and Fungicidal Evaluation

Herbicidal Activity : Novel triazole derivatives have been synthesized and evaluated for their herbicidal effectiveness. Some of these compounds have shown moderate to good herbicidal activities, highlighting their potential in agricultural applications (Yan Jin et al., 2015).

Fungicidal Properties : Studies also reveal the fungicidal potential of these compounds, with excellent activities against common pathogens. This suggests their use in controlling fungal diseases in agriculture (Guan‐Ping Yu et al., 2009).

Wirkmechanismus

Target of Action

The primary target of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with the Carbonic Anhydrase-II enzyme, exhibiting inhibitory potential . It binds directly with the active site residues of the enzyme, leading to a decrease in its activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1-propan-2-yltriazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-6(3-7)8-9-10;;/h4-5H,3,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJKMCFYIABFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride | |

CAS RN |

1803608-87-8 | |

| Record name | 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

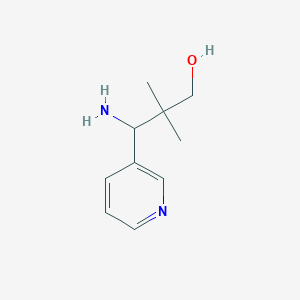

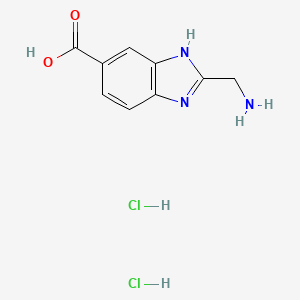

![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)

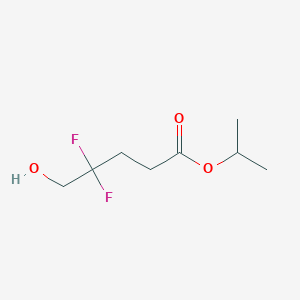

![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)